molecular formula C21H16ClN3 B12630720 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole CAS No. 921753-83-5

3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B12630720
CAS No.: 921753-83-5
M. Wt: 345.8 g/mol
InChI Key: PSQAFDRODTZFSJ-UHFFFAOYSA-N
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Description

3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is a synthetic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole typically involves the coupling of diazonium salts with indole derivatives. The general synthetic route includes the following steps:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with 1-methyl-2-phenyl-1H-indole under basic conditions to form the azo compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a dye and a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other azo dyes and indole derivatives. Some examples are:

  • 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
  • 1-Methyl-2-phenyl-1H-indole
  • 3-[(E)-(4-Methylphenyl)diazenyl]-1-methyl-2-phenyl-1H-indole

Compared to these compounds, 3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

921753-83-5

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

(4-chlorophenyl)-(1-methyl-2-phenylindol-3-yl)diazene

InChI

InChI=1S/C21H16ClN3/c1-25-19-10-6-5-9-18(19)20(21(25)15-7-3-2-4-8-15)24-23-17-13-11-16(22)12-14-17/h2-14H,1H3

InChI Key

PSQAFDRODTZFSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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